N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H11N3O6S and its molecular weight is 397.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity . These compounds have been shown to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition can lead to the death of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of dpre1 by similar compounds can disrupt the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability
Result of Action
The inhibition of dpre1 by similar compounds can lead to the death of mycobacterium tuberculosis . This suggests that this compound could potentially have anti-tubercular activity.
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds
Properties
CAS No. |
477554-14-6 |
---|---|
Molecular Formula |
C18H11N3O6S |
Molecular Weight |
397.36 |
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H11N3O6S/c1-26-13-6-9(21(24)25)7-14-15(13)19-18(28-14)20-17(23)11-8-27-12-5-3-2-4-10(12)16(11)22/h2-8H,1H3,(H,19,20,23) |
InChI Key |
XWUUNRVZNIAOQF-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
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